molecular formula C47H78O18 B1205918 Gypenoside XXV CAS No. 81474-84-2

Gypenoside XXV

Cat. No. B1205918
CAS RN: 81474-84-2
M. Wt: 931.1 g/mol
InChI Key: KHPWSKNLAFECBO-NSMVKXLTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gypenoside XXV is a triterpenoid saponin.

Scientific Research Applications

  • Neuroprotective Effects : Gypenosides, including Gypenoside XXV, have shown promising results in neuroprotection. They have been observed to enhance memory, as evidenced by improved performance in learning deficit models in mice. Specifically, Gypenosides ameliorated scopolamine-induced memory impairment in mice, suggesting their potential application in treating memory-related disorders (Joh, Yang, & Kim, 2010).

  • Anticancer Properties : Several studies have demonstrated the potential of Gypenosides in inhibiting the growth of various cancer cell types. For instance, Gypenosides suppressed the growth of human oral cancer cells and induced apoptosis in these cells. This effect was also observed in a murine xenograft model of oral cancer, suggesting a potential application in cancer therapy (Lu et al., 2012). Additionally, Gypenosides have shown antileukemia effects in vitro and in vivo, further underscoring their potential as anticancer agents (Hsu et al., 2011).

  • Antidepressant Effects : Research indicates that Gypenosides may possess antidepressant-like properties. A study revealed that Gypenosides reversed depressive behavior in mice by inhibiting hippocampal neuroinflammation. This suggests that Gypenosides could be effective in treating depression-related symptoms (Dong et al., 2018).

  • Cardioprotective Effects : Gypenosides have been found to protect cardiomyocytes against ischemia-reperfusion injury. This protective effect was observed in both in vitro and in vivo studies, indicating the potential of Gypenosides in preventing or treating myocardial ischemia/reperfusion injury (Yu et al., 2016).

  • Inhibition of Osteoclastogenesis : Gypenosides have been shown to inhibit osteoclast formation, which is significant for conditions like osteoporosis. They were found to regulate NF‐κB, AKT, and MAPK signaling pathways in bone marrow macrophages, suggesting their potential in treating osteoclast-related diseases (Han et al., 2018).

  • Antiviral Properties : Gypenosides have exhibited inhibitory effects on certain viruses. Specifically, they were found to inhibit bovine viral diarrhea virus replication by interfering with viral attachment and internalization and activating apoptosis of infected cells (Yang et al., 2021).

  • Gut Microbiota Improvement : In the context of non-alcoholic fatty liver disease, Gypenosides improved intestinal microbiota and alleviated the disease's progression. This suggests their potential in managing diseases associated with gut microbiota imbalances (Huang et al., 2019).

properties

CAS RN

81474-84-2

Product Name

Gypenoside XXV

Molecular Formula

C47H78O18

Molecular Weight

931.1 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14R,17S)-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-17-[(2S)-2-hydroxy-6-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C47H78O18/c1-23(2)8-7-14-47(59,22-61-40-37(57)35(55)33(53)27(18-48)62-40)25-11-15-44(5)24(25)9-10-30-45(44,6)16-12-29-43(3,4)31(13-17-46(29,30)21-50)64-42-39(32(52)26(51)20-60-42)65-41-38(58)36(56)34(54)28(19-49)63-41/h8,21,24-42,48-49,51-59H,7,9-20,22H2,1-6H3/t24-,25+,26+,27-,28-,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40-,41+,42+,44-,45-,46-,47-/m1/s1

InChI Key

KHPWSKNLAFECBO-NSMVKXLTSA-N

Isomeric SMILES

CC(=CCC[C@@](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)([C@H]2CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C=O)C)C)O)C

SMILES

CC(=CCCC(COC1C(C(C(C(O1)CO)O)O)O)(C2CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C=O)C)C)O)C

Canonical SMILES

CC(=CCCC(COC1C(C(C(C(O1)CO)O)O)O)(C2CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C=O)C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.